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Compound Name: Turanose

Cat. No.: B8075302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of turanose, a

disaccharide and structural isomer of sucrose. With growing interest in turanose as a potential

low-calorie sweetener and functional food ingredient, a thorough understanding of its behavior

in aqueous solutions is critical for formulation, processing, and application development in the

food and pharmaceutical industries.[1][2][3] This guide focuses on the core parameters of

aqueous solubility and stability under various conditions, presenting quantitative data, detailed

experimental protocols, and key chemical pathways.

Aqueous Solubility
Turanose exhibits high solubility in water, comparable to that of sucrose, making it a viable

bulking agent and sweetener in various formulations.[4] Its solubility significantly surpasses

other sugar substitutes like isomaltulose and erythritol at room temperature.[4]

Data Presentation: Solubility

The following table summarizes the aqueous solubility of turanose in comparison to other

common sugar-based sweeteners.
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Sweetener Solubility at 25 °C ( g/100 mL)

Turanose ~100[5]

Sucrose ~200 (value interpolated)[4]

Tagatose 146.73[4]

Isomaltulose 59.67[4]

Erythritol 62.29[4]

Experimental Protocols: Solubility Determination

The gravimetric method is commonly employed to determine the solubility of turanose in water

at a specific temperature.[4]

Preparation: A known mass of turanose (e.g., 300 mg) is completely dissolved in a specific

volume of distilled water (e.g., 0.5 g) with vigorous mixing (e.g., vortexing).[4]

Titration: Small, pre-weighed increments of turanose (e.g., 0.01 g) are added stepwise to

the solution.[4]

Endpoint: After each addition, the solution is mixed thoroughly to ensure complete

dissolution. The process is continued until the point of saturation is reached, indicated by the

appearance of persistent precipitation.[4]

Calculation: The solubility is calculated based on the total mass of sugar dissolved in the

known volume of water and is typically expressed as g/100 mL or g/dL.[4]
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Experimental Workflow: Solubility Determination
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Caption: Workflow for determining aqueous solubility.
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Stability in Aqueous Solutions: Effect of pH and
Temperature
The stability of the glycosidic bond in turanose is highly dependent on the pH and temperature

of the aqueous environment. This is a critical consideration for processing, storage, and

formulation, especially in acidic food products or pharmaceutical preparations that may

undergo heat treatment.

Data Presentation: Stability

The stability of turanose was evaluated by measuring its hydrolysis (breakdown into glucose

and fructose) after incubation under various conditions.

pH
Temperature
(°C)

Incubation
Time (h)

Turanose
Hydrolysis (%)

Stability
Assessment

3.0 30, 50, 70, 90 4 Not detected Highly Stable[4]

7.0 30, 50, 70, 90 4 Not detected Highly Stable[4]

10.0 90 1 >80% Unstable[4]

10.0 90 4 ~88.5%
Highly

Unstable[4]

Key Findings:

Acidic Conditions (pH 3.0): Turanose is exceptionally stable in acidic solutions, showing no

hydrolysis even at temperatures as high as 90°C.[2][4] This property makes it a superior

sweetener candidate for acidic foods and beverages compared to sucrose, which degrades

under similar conditions.[4]

Neutral Conditions (pH 7.0): At neutral pH, turanose remains completely stable across a

wide temperature range.[4]

Alkaline Conditions (pH 10.0): Turanose is particularly susceptible to hydrolysis in alkaline

solutions, a process that is significantly accelerated by heat.[4][6] The proximity of its
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glycosidic bond to the reducing group makes it more prone to alkaline hydrolysis than many

other disaccharides.[6]

Logical Relationship: Turanose Stability

Aqueous Turanose

pH Condition

Acidic (pH 3) Neutral (pH 7) Alkaline (pH 10)

Stable Glycosidic Bond Hydrolysis Occurs

Click to download full resolution via product page

Caption: Influence of pH on turanose stability.

Experimental Protocols: pH and Thermal Stability Testing

The following protocol is used to assess the stability of turanose under different environmental

conditions.[4]

Solution Preparation: Prepare a 10 mM solution of turanose in various buffer systems:

pH 3.0: 50 mM sodium phosphate-citrate buffer.[4]

pH 7.0: 50 mM Tris-HCl buffer.[4]

pH 10.0: 50 mM glycine-NaOH buffer.[4]
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Incubation: Aliquots of the buffered turanose solutions are incubated for a set duration (e.g.,

4 hours) across a range of temperatures (e.g., 30, 50, 70, and 90°C).[4]

Reaction Termination: For enzymatic assays, the reaction can be stopped by boiling the

sample for 10 minutes to denature any enzymes.[4] For chemical hydrolysis studies,

samples are cooled.

Quantification of Hydrolysis: The degree of hydrolysis is determined by measuring the

concentration of a breakdown product, typically glucose. This can be achieved using:

Enzymatic Assay: A D-Glucose Assay Kit, with absorbance measured

spectrophotometrically (e.g., at 510 nm).[4]

Chromatographic Methods: Techniques like HPLC can be used to separate and quantify

the remaining turanose and its hydrolysis products (glucose and fructose).

Chemical Degradation Pathways
Understanding the degradation pathways of turanose is essential for predicting its behavior

and the formation of byproducts during processing and storage.

3.1 Hydrolysis

The primary degradation pathway for turanose in aqueous solution is the hydrolysis of its α-1,3

glycosidic bond, which yields one molecule of glucose and one molecule of fructose.[6] As

established, this reaction is highly favored in alkaline conditions and negligible in acidic or

neutral media.

Turanose Hydrolysis Pathway

Turanose
(C12H22O11) Glucose + Fructose

HydrolysisAlkaline pH (e.g., pH 10)
+ Heat
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Caption: Primary hydrolysis pathway of turanose.

3.2 Maillard Reaction (Non-Enzymatic Browning)

Turanose is a reducing sugar, meaning it possesses a free aldehyde group that can participate

in the Maillard reaction.[4] This is a complex series of chemical reactions between amino acids

and reducing sugars that occurs upon heating, resulting in non-enzymatic browning and the

development of distinct flavors.[4][7] In contrast, sucrose is a non-reducing sugar and does not

initiate this reaction until its glycosidic bond is first cleaved.[4]

The propensity of turanose to undergo the Maillard reaction is an important consideration in

food applications where color and flavor development are critical quality attributes. For

instance, when heated with glycine (an amino acid) at pH 5.5, turanose solutions develop a

brown color that intensifies with increasing temperature.[4]

Maillard Reaction Pathway (High-Level)

Turanose
(Reducing Sugar)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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